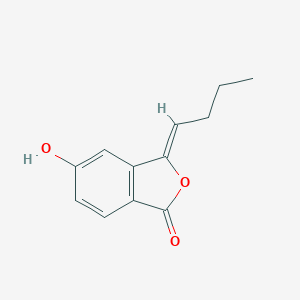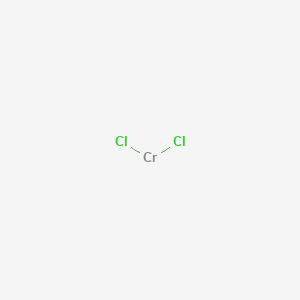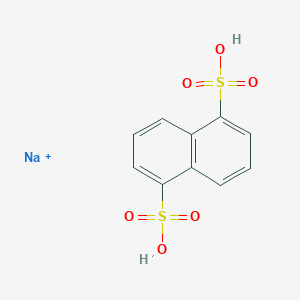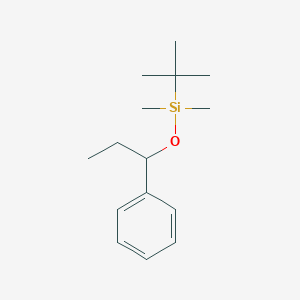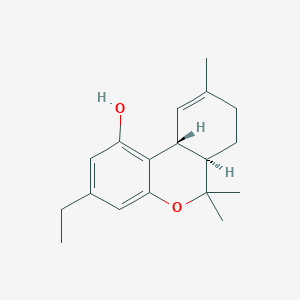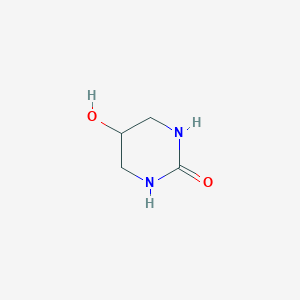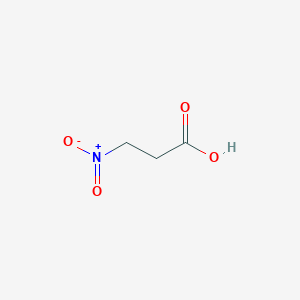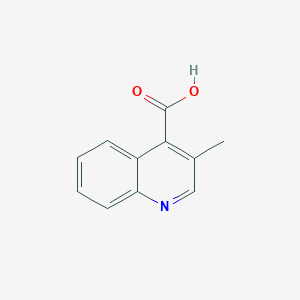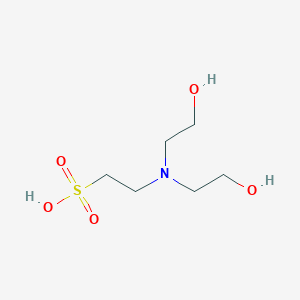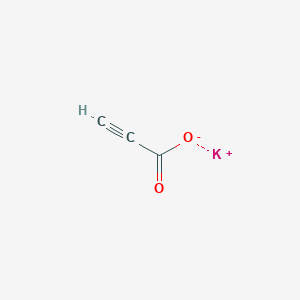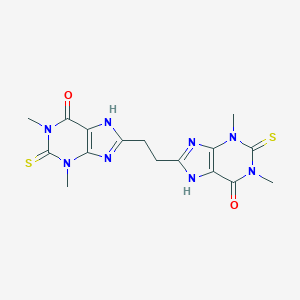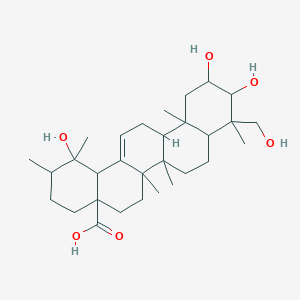
Myriansäure
Übersicht
Beschreibung
Myrianthic acid is a natural triterpenoid compound characterized by an ursane skeleton. It is isolated from the roots of Myrianthus arboreus and Oenothera maritima Nutt. (Onagraceae) . This compound has garnered significant interest due to its potential biological activities, particularly its anticancer properties.
Wissenschaftliche Forschungsanwendungen
Myrianthic acid has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying triterpenoid chemistry and for developing new synthetic methodologies.
Biology: Myrianthic acid is used to investigate its effects on various biological systems, including its role in cell signaling and metabolism.
Safety and Hazards
Myrianthic acid should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Myrianthic acid, a triterpenoid characterized by an ursane skeleton , primarily targets the enzyme Fatty Acid Synthase (FAS) . FAS is a key enzyme involved in the synthesis of long-chain fatty acids, playing a crucial role in lipid metabolism. It has been identified as a potential target for anticancer therapies due to its overexpression in various types of cancers .
Mode of Action
Myrianthic acid interacts with FAS, leading to the inhibition of this enzyme . The interaction between myrianthic acid and FAS has been validated in silico by molecular docking, providing a detailed picture of the interactions in the Myrianthic Acid/FAS complex .
Biochemical Pathways
The primary biochemical pathway affected by myrianthic acid is the fatty acid synthesis pathway, specifically the step catalyzed by FAS . By inhibiting FAS, myrianthic acid disrupts the synthesis of long-chain fatty acids, which can have downstream effects on lipid metabolism and cell proliferation, particularly in cancer cells where FAS is often overexpressed .
Result of Action
The inhibition of FAS by myrianthic acid is likely related to its antiproliferative activity towards tumor cells . By disrupting fatty acid synthesis, myrianthic acid may inhibit the growth and proliferation of cancer cells, which often rely on increased lipid metabolism for survival and growth .
Biochemische Analyse
Biochemical Properties
Myrianthic acid interacts with various biomolecules, notably the enzyme fatty acid synthase (FAS) . This interaction is believed to contribute to its anticancer activity .
Cellular Effects
Myrianthic acid has been shown to have significant effects on various types of cells, particularly cancer cells . It inhibits the FAS enzyme, which is likely related to its antiproliferative activity towards tumor cells .
Molecular Mechanism
The molecular mechanism of Myrianthic acid involves its interaction with the FAS enzyme . This interaction was confirmed by molecular docking, which provided a detailed picture of the interactions in the Myrianthic acid/FAS complex .
Temporal Effects in Laboratory Settings
Its inhibitory activity against the FAS enzyme suggests potential long-term effects on cellular function .
Metabolic Pathways
Its interaction with the FAS enzyme suggests it may play a role in lipid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of myrianthic acid involves the extraction from natural sources such as Myrianthus arboreus and Oenothera maritima Nutt. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods: Industrial production of myrianthic acid is not well-documented, likely due to its natural abundance and the complexity of its structure. advancements in biotechnological methods and synthetic biology could pave the way for more efficient production techniques in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Myrianthic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties in detail.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize myrianthic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce myrianthic acid.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of myrianthic acid.
Vergleich Mit ähnlichen Verbindungen
Ursolic Acid: Another triterpenoid with similar anticancer properties.
Oleanolic Acid: Known for its anti-inflammatory and anticancer activities.
Betulinic Acid: Exhibits anticancer and antiviral properties.
Uniqueness: Myrianthic acid is unique due to its specific inhibition of fatty acid synthase, which is not as prominently observed in other similar triterpenoids. This specificity makes it a valuable compound for targeted cancer therapy .
Eigenschaften
IUPAC Name |
1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOKATFNRPZIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Myrianthic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
89786-84-5 | |
| Record name | Myrianthic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 °C | |
| Record name | Myrianthic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of myrianthic acid?
A: Myrianthic acid has the molecular formula C30H48O5 and a molecular weight of 488.71 g/mol. [, ]
Q2: Are there any notable spectroscopic data for myrianthic acid?
A: Researchers commonly use spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to elucidate the structure of natural products like myrianthic acid. For instance, one study employed 1D and 2D NMR, along with high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), to confirm the structure of myrianthic acid isolated from Sarcosperma affinis Gagnep. []
Q3: How do structural modifications of myrianthic acid influence its biological activity?
A: While specific SAR studies focusing solely on myrianthic acid are limited in the provided abstracts, research on related triterpenoids suggests that structural modifications can significantly impact their activity. For example, a study investigating pentacyclic triterpenoids from Campsis grandiflora found that ursolic acid (structurally similar to myrianthic acid) displayed greater insulin-mimetic and insulin-sensitizing activities compared to myrianthic acid. This difference in activity highlights the importance of specific structural features for optimal biological effects. []
Q4: What in vitro or in vivo studies have been conducted to assess the efficacy of myrianthic acid?
A4: Research has explored the biological activities of myrianthic acid using various models:
- Anticancer activity: A study found that myrianthic acid, among other triterpenes isolated from Potentilla chinesis, exhibited anticancer activities. []
- Antimicrobial and Antiquorum Sensing Activity: Myrianthic acid, isolated from Pulicaria undulata L., displayed minimal antimicrobial and antiquorum-sensing activities compared to phenolic compounds from the same plant. []
- Inhibition of Foam Cell Formation: Myrianthic acid, isolated from the leaves of Rubus allegheniensis, demonstrated moderate inhibitory activity on foam cell formation in human monocyte-derived macrophages induced by acetylated low-density lipoproteins. []
Q5: What analytical techniques are employed to identify and quantify myrianthic acid in plant extracts?
A5: Researchers commonly use a combination of techniques to isolate, identify, and quantify myrianthic acid:
- Chromatography: Various chromatographic methods, such as silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC), are employed to separate myrianthic acid from other compounds in plant extracts. [, , , , , ]
- Spectroscopy: NMR and MS serve as essential tools for structural elucidation and confirmation of myrianthic acid. []
Q6: What are some key historical milestones in the research of myrianthic acid?
A: One of the earliest studies identified and isolated myrianthic acid from the rootwood of Myrianthus arboreus, a plant known for its medicinal properties in certain cultures. [] While this discovery marked a crucial step, research on myrianthic acid is ongoing, with scientists continuing to explore its biological activities and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


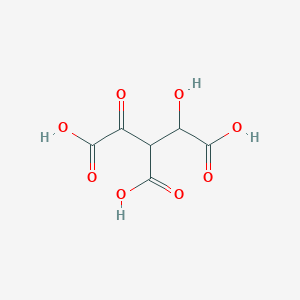
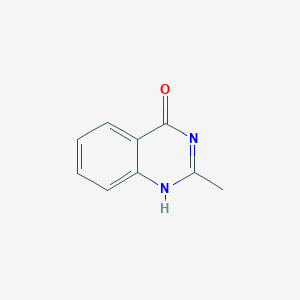
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)
